![molecular formula C21H18ClNOS B4958950 N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide, also known as CMPTB, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide exerts its biological effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide for lab experiments is its high potency and selectivity for protein kinase CK2. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is relatively easy to synthesize and purify, making it a useful tool for studying the biological effects of CK2 inhibition. One of the limitations of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide in various diseases, including cancer and viral infections. Finally, the potential toxicity of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide needs to be further evaluated to determine its safety for use in vivo.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-(phenylthiomethyl)benzoic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and pyridine. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, suggesting that it may be used in combination with existing cancer treatments.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-15-7-12-18(13-20(15)22)23-21(24)17-10-8-16(9-11-17)14-25-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWITWEWVBJDREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[(phenylsulfanyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

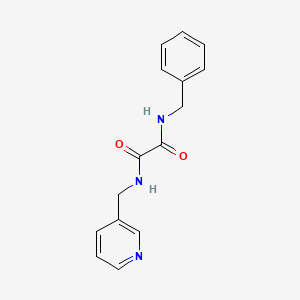
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
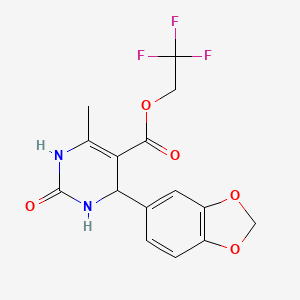
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
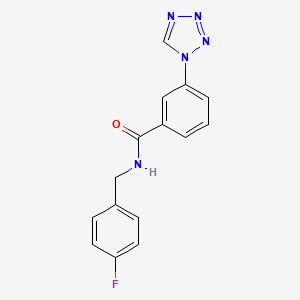
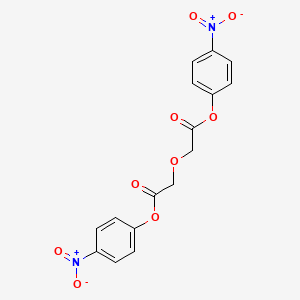
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)
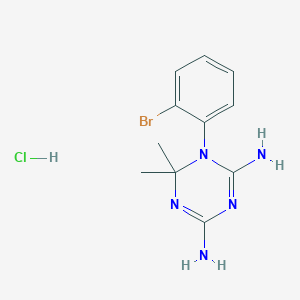
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)